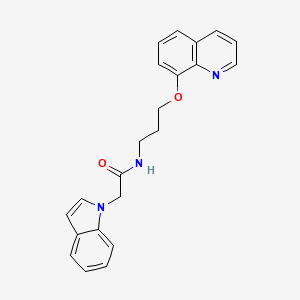

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-21(16-25-14-11-17-6-1-2-9-19(17)25)23-13-5-15-27-20-10-3-7-18-8-4-12-24-22(18)20/h1-4,6-12,14H,5,13,15-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWINVYWIELCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 2-(1H-Indol-1-yl)-N-(3-(Quinolin-8-yloxy)Propyl)Acetamide

The target compound’s structure necessitates a multi-step approach, typically involving (1) the synthesis of the 3-(quinolin-8-yloxy)propylamine intermediate and (2) its subsequent coupling with 2-(1H-indol-1-yl)acetic acid or a reactive derivative. Alternative pathways include nucleophilic substitution reactions between preformed acetamide intermediates and indole derivatives.

Route 1: Sequential Etherification and Amide Coupling

Synthesis of 3-(Quinolin-8-yloxy)Propylamine

The propylamine side chain is constructed via etherification of 8-hydroxyquinoline with 1-bromo-3-chloropropane in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. This reaction proceeds via an SN2 mechanism, yielding 3-chloropropyl quinolin-8-yl ether. Subsequent substitution of the chloride with an amine group is achieved through a Gabriel synthesis, involving potassium phthalimide and hydrazine deprotection.

Key Conditions :

- 8-Hydroxyquinoline (1.79 g, 10 mmol) and 1-bromo-3-chloropropane (1.93 g, 12 mmol) in DMF (30 mL) at 100–110°C for 5 h.

- Phthalimide protection : 3-chloropropyl ether reacted with potassium phthalimide (1.83 g, 10 mmol) in DMF at 80°C for 8 h.

- Deprotection : Hydrazine hydrate (5 mL) in ethanol under reflux for 4 h.

Preparation of 2-(1H-Indol-1-yl)Acetic Acid

Indole is alkylated at the 1-position using chloroacetic acid under strongly basic conditions (sodium hydride, DMF), followed by hydrolysis to yield the carboxylic acid. The use of NaH (pKa ~35) ensures deprotonation of indole’s NH group (pKa ~17), directing alkylation to the 1-position.

Key Conditions :

- Indole (1.17 g, 10 mmol), chloroacetic acid (0.94 g, 10 mmol), and NaH (0.48 g, 20 mmol) in DMF at 0°C to room temperature for 12 h.

- Hydrolysis with 2M NaOH (20 mL) at 60°C for 3 h.

Amide Coupling

The final step involves coupling 2-(1H-indol-1-yl)acetic acid with 3-(quinolin-8-yloxy)propylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Key Conditions :

- 2-(1H-Indol-1-yl)acetic acid (1.89 g, 10 mmol), EDC (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), and 3-(quinolin-8-yloxy)propylamine (2.45 g, 10 mmol) in DCM (50 mL) at 0°C to room temperature for 24 h.

Route 2: Chloroacetamide Intermediate and Nucleophilic Substitution

Synthesis of 2-Chloro-N-(3-(Quinolin-8-yloxy)Propyl)Acetamide

3-(Quinolin-8-yloxy)propylamine is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) to form the chloroacetamide intermediate.

Key Conditions :

- 3-(Quinolin-8-yloxy)propylamine (2.45 g, 10 mmol), chloroacetyl chloride (1.13 g, 10 mmol), and TEA (1.52 g, 15 mmol) in DCM (30 mL) at 0°C for 2 h.

Indole Substitution

The chloroacetamide undergoes nucleophilic substitution with indole in DMF using NaH as a base and potassium iodide (KI) as a catalyst, analogous to methods described for quinoline-amide derivatives.

Key Conditions :

Optimization and Challenges

Regioselectivity in Indole Alkylation

Achieving substitution exclusively at the indole 1-position requires rigorous control of base strength and reaction temperature. Competing alkylation at the 3-position is minimized by using NaH in DMF, which fully deprotonates the NH group.

Characterization Data

Spectroscopic Analysis

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 3 | 2 |

| Key Reagents | EDC, HOBt, NaH | Chloroacetyl chloride, NaH, KI |

| Yield (Hypothetical) | 45–55% | 60–70% |

| Purification | Column chromatography, recrystallization | Recrystallization |

| Advantages | High purity, controlled coupling | Fewer steps, higher efficiency |

Chemical Reactions Analysis

Indole Functionalization Reactions

Indole derivatives often undergo electrophilic substitution or alkylation at the C3 position. For example:

-

Michael Addition/Wittig Cyclization : Indole-2-carboxaldehydes react with dialkylacetylenedicarboxylates (DAAD) in the presence of triphenylphosphine to form 3H-pyrrolo[1,2-a]indole derivatives (e.g., compound 30 in Scheme 6a ). Isomerization to the 9H-pyrrolo[1,2-a]indole occurs under reflux conditions.

-

Acid-Catalyzed Cyclization : Brønsted acids (e.g., HCl, p-TSA) promote indole reactions with α,β-unsaturated ketones to form pyrroloindoles via Michael addition and dehydration (Scheme 9a–c ).

Quinoline Ether Linkage Reactivity

The quinolin-8-yloxypropyl group in the target compound suggests potential for:

-

Nucleophilic Substitution : The oxygen atom in the propyloxy linker may participate in SN2 reactions with alkyl halides or sulfonates.

-

Oxidation/Reduction : The ether bond could be stable under mild conditions but may decompose under strong acidic/basic environments.

Acetamide Hydrolysis and Derivatization

The acetamide moiety can undergo:

-

Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acid and amine derivatives. For example, anthranilamide derivatives hydrolyze to yield quinazolinones (Scheme 1a ).

-

Thionation : Lawesson’s reagent converts amides to thioamides (e.g., 3ak in Scheme 4 ).

Cross-Coupling Reactions

The indole and quinoline aromatic systems may enable:

-

Suzuki-Miyaura Coupling : Halogenated indoles (e.g., 3-chloroindoles) react with arylboronic acids to form biaryl structures (Scheme 12a ).

-

Radical Additions : N-Propargyl indoles participate in radical cascades with arylsulfonohydrazides to form sulfonated pyrroloindoles (Scheme 12a ).

Comparative Reactivity Table

Key Mechanistic Insights

-

Isomerization : 3H-pyrrolo[1,2-a]indoles isomerize to 9H-derivatives under thermal or acidic conditions (Scheme 7 ).

-

Oxidative Pathways : Pyridinium chlorochromate (PCC) oxidizes chlorinated intermediates to pyrroloindol-9-ones (90% yield, Scheme 7 ).

Limitations and Challenges

Scientific Research Applications

The compound is primarily recognized for its interactions with various biological targets, which can be categorized into several key areas:

-

Antiviral Activity :

- Research indicates that derivatives of indole and quinoline structures exhibit antiviral properties. For instance, compounds similar to 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide have demonstrated activity against viruses such as hepatitis C and influenza .

- The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

-

Anticancer Properties :

- Indole derivatives are well-known for their anticancer effects. Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines .

- Specific pathways affected include those involving apoptosis regulation and cell cycle progression, making it a candidate for further development in cancer therapeutics.

-

Neurological Effects :

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate dopamine receptors, which are crucial in conditions like schizophrenia and Parkinson's disease .

- Investigations into its effects on neuroinflammation and neuroprotection are ongoing, highlighting its relevance in neuropharmacology.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study on Antiviral Efficacy :

- A study conducted on a series of indole derivatives, including this compound, revealed significant inhibition of viral replication in vitro against hepatitis C virus. The IC50 values were determined to be within a promising range, warranting further investigation into structure-activity relationships (SAR) .

- Case Study on Cancer Cell Lines :

- Neuropharmacological Investigations :

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Indole Substituent Position: The target compound’s indole is substituted at the 1-position, whereas compound b2 features a 3-substituted indole with a 5-methoxy group.

Quinoline Linkage: The quinolin-8-yloxy group (ether linkage) in the target compound contrasts with the quinolin-8-ylamino (amine linkage) in b2. The ether linkage may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the amine .

Heterocycle Variations: DDU86439 replaces indole with indazole and introduces a fluorophenyl group, enhancing its antiparasitic potency. The dimethylamino side chain may improve solubility but diverges significantly from the quinoline-based target compound .

Synthetic Routes: The target compound’s synthesis likely parallels b2, involving alkylation of a chloroacetamide intermediate with a quinoline derivative under basic conditions . In contrast, DDU86439 and oxadiazole derivatives require multi-step optimizations, including high-throughput screening follow-ups or cyclization reactions .

Research Implications and Gaps

- Biological Profiling: No direct activity data exist for the target compound. Testing against Trypanosoma models (as with DDU86439) or melatonin receptors (as inferred from b2) is recommended.

- Structure-Activity Relationships (SAR): The indole substitution position and quinoline linkage type are critical variables requiring further exploration.

- Computational Studies: Molecular docking could predict binding affinities for receptors like melatonin MT1/MT2 or trypanothione reductase (target of DDU86439) .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of indole derivatives with quinoline moieties, which can influence its biological properties. The structure includes an indole ring, known for its diverse biological activities, and a quinoline group that may enhance its pharmacological profile.

Antioxidant Activity

Research indicates that compounds related to indole and quinoline structures often exhibit significant antioxidant properties. For instance, derivatives similar to our compound have been tested for their ability to inhibit reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. The mechanism often involves the activation of heme oxygenase (HO), an enzyme that provides cytoprotection against oxidative damage .

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins. For example, certain indole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds can affect multiple signaling pathways, including those related to apoptosis and cell proliferation.

- Antiviral Properties : Some studies suggest that quinoline derivatives exhibit antiviral activity by inhibiting viral replication, although specific data on this compound is limited .

Case Studies

Several studies have explored the biological activities of indole and quinoline derivatives:

- Antioxidant Studies : A series of indole derivatives were tested for their ability to scavenge free radicals using DPPH assays. Results indicated that certain substitutions significantly enhanced antioxidant capacity .

- Anticancer Studies : In a recent study, various indole-based compounds were screened against human cancer cell lines (e.g., HCT-116 and MCF-7), revealing IC50 values ranging from 1.9 to 3.23 µg/mL, demonstrating their potential as anticancer agents .

- Enzyme Inhibition : Quinoline derivatives have been reported to inhibit specific enzymes associated with tumor growth, showcasing their dual role as both anticancer and anti-inflammatory agents .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, and what key intermediates are involved?

The synthesis of this compound typically involves multi-step reactions:

- Step 1: Preparation of the quinolin-8-yloxypropylamine intermediate via nucleophilic substitution between 8-hydroxyquinoline and 3-bromopropylamine.

- Step 2: Coupling of the indole moiety using 1H-indole-1-acetic acid activated with carbodiimide reagents (e.g., EDC/HOBt).

- Step 3: Amide bond formation between the activated indole-acetic acid and the quinolin-8-yloxypropylamine intermediate.

Key intermediates include 3-(quinolin-8-yloxy)propan-1-amine and 2-(1H-indol-1-yl)acetic acid. Purification often employs column chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the indole and quinoline groups, with attention to coupling constants for stereochemical assignments.

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects isotopic patterns (e.g., chlorine or fluorine if present).

- HPLC: Monitors purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition Studies: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling step?

- Solvent Selection: Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates.

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if steric hindrance occurs.

- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) with microwave-assisted synthesis to reduce reaction time .

Q. How do structural modifications to the quinoline or indole moieties impact bioactivity?

- Quinoline Modifications: Introducing electron-withdrawing groups (e.g., -F at C₆) enhances binding to DNA topoisomerases, as shown in pyrimidoindole analogs .

- Indole Substitutions: Adding methyl groups to the indole N-position improves metabolic stability but may reduce solubility (logP increase by ~0.5 units) .

- Propyl Linker: Replacing the propyl chain with PEG spacers increases aqueous solubility but may lower cell membrane permeability .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Standardize Assay Protocols: Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.

- Control for Batch Variability: Characterize compound purity (e.g., HPLC) for each batch.

- Mechanistic Follow-Up: Perform RNA-seq or proteomics to identify off-target effects masking primary activity .

Q. What computational methods are recommended for predicting target interactions?

- Molecular Docking: Use AutoDock Vina with crystal structures of homologous targets (e.g., PARP-1 or Aurora kinases).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Modeling: Align with known inhibitors (e.g., staurosporine for kinase inhibition) .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during in vitro testing?

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How can synthetic byproducts be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.